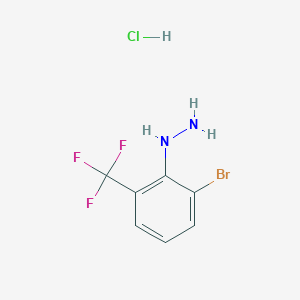

1-(2-Bromo-6-(trifluoromethyl)phenyl)hydrazine hydrochloride

CAS No.:

Cat. No.: VC18833130

Molecular Formula: C7H7BrClF3N2

Molecular Weight: 291.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7BrClF3N2 |

|---|---|

| Molecular Weight | 291.49 g/mol |

| IUPAC Name | [2-bromo-6-(trifluoromethyl)phenyl]hydrazine;hydrochloride |

| Standard InChI | InChI=1S/C7H6BrF3N2.ClH/c8-5-3-1-2-4(6(5)13-12)7(9,10)11;/h1-3,13H,12H2;1H |

| Standard InChI Key | BQQCZYKOKJGXJL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)NN)C(F)(F)F.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a phenyl ring substituted with bromine (2-position) and trifluoromethyl (6-position) groups, coupled with a hydrazine hydrochloride functional group. The bromine atom enhances electrophilic reactivity, while the -CF₃ group contributes to lipophilicity and metabolic stability. The hydrochloride salt improves solubility in polar solvents, facilitating its use in synthetic reactions.

Key structural identifiers include:

-

SMILES:

C1=CC(=C(C(=C1)Br)NN)C(F)(F)F.Cl -

InChIKey:

BQQCZYKOKJGXJL-UHFFFAOYSA-N

Physicochemical Characteristics

The trifluoromethyl and bromine substituents significantly influence the compound’s properties:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 291.49 g/mol | |

| Lipophilicity (LogP) | Estimated >2 (highly lipophilic) | – |

| Melting Point | Not reported | – |

| Solubility | Soluble in polar solvents |

The -CF₃ group increases hydrophobicity, potentially enhancing membrane permeability in biological systems, while bromine’s polarizable nature may facilitate halogen bonding in crystal engineering.

Synthesis and Preparation

Synthetic Routes

While detailed protocols for 1-(2-Bromo-6-(trifluoromethyl)phenyl)hydrazine hydrochloride are scarce, analogous compounds suggest a multi-step synthesis:

-

Halogenation: Introduction of bromine via electrophilic aromatic substitution using Br₂ or N-bromosuccinimide (NBS).

-

Trifluoromethylation: Installation of the -CF₃ group through cross-coupling reactions (e.g., Ullmann or Suzuki-Miyaura).

-

Hydrazine Formation: Reaction of the intermediate aniline derivative with hydrazine hydrate under controlled conditions.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Industrial-scale production likely employs continuous flow reactors to optimize yield and purity.

Challenges in Synthesis

-

Regioselectivity: Ensuring correct positioning of bromine and -CF₃ groups requires precise reaction control.

-

Hydrazine Stability: The hydrazine moiety is prone to oxidation, necessitating inert atmospheres during synthesis.

Applications in Research

Medicinal Chemistry

The compound’s reactivity makes it a precursor for heterocycles like pyrazolines and indazoles, which are prevalent in pharmaceuticals. For example:

-

Anticancer Agents: Hydrazine derivatives inhibit kinases and proteasomes by forming covalent bonds with catalytic residues.

-

Antimicrobials: Structural analogs exhibit activity against Staphylococcus aureus by disrupting cell wall biosynthesis.

Materials Science

The -CF₃ group enhances thermal stability, making the compound suitable for high-performance polymers. Bromine’s polarizability supports applications in organic semiconductors.

Biological Activity and Mechanisms

Enzyme Inhibition

Hydrazine derivatives often target enzymes through covalent modification. For instance, the hydrazine group may react with pyridoxal phosphate-dependent enzymes, disrupting amino acid metabolism.

| Hazard | GHS Code | Precautions | Source |

|---|---|---|---|

| Acute toxicity (oral, dermal) | H302/H312 | Use gloves and eye protection | |

| Skin/eye irritation | H315/H319 | Work in a fume hood | |

| Respiratory irritation | H335 | Avoid inhalation |

Future Perspectives

Research Priorities

-

Mechanistic Studies: Elucidate interactions with biological targets using crystallography and molecular dynamics.

-

Structure-Activity Relationships (SAR): Compare positional isomers (e.g., 2-bromo-3-CF₃ vs. 2-bromo-6-CF₃) to optimize activity.

Industrial Applications

Explore scalable synthesis methods and applications in optoelectronics, leveraging bromine’s heavy-atom effect for enhanced luminescence.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume